molecular formula C10H21N B2821115 (2S)-2-(2-Methylcyclohexyl)propan-1-amine CAS No. 2248212-99-7

(2S)-2-(2-Methylcyclohexyl)propan-1-amine

Cat. No.: B2821115
CAS No.: 2248212-99-7
M. Wt: 155.285
InChI Key: ABPUGRSHMXRPIE-HWOCKDDLSA-N
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Description

(2S)-2-(2-Methylcyclohexyl)propan-1-amine is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methylcyclohexyl)propan-1-amine typically involves the following steps:

    Methylation: The addition of a methyl group to the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2-Methylcyclohexyl)propan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological contexts.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methylcyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Methylcyclohexyl)ethan-1-amine: Similar structure but with an ethanamine backbone.

    (2S)-2-(2-Methylcyclohexyl)butan-1-amine: Similar structure but with a butanamine backbone.

Uniqueness

(2S)-2-(2-Methylcyclohexyl)propan-1-amine is unique due to its specific combination of a cyclohexyl ring, a methyl group, and a propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(2-methylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUGRSHMXRPIE-HWOCKDDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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